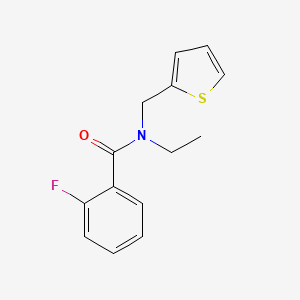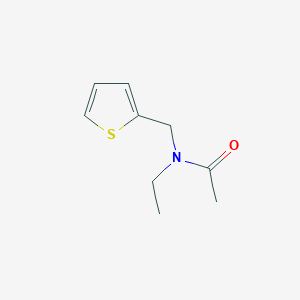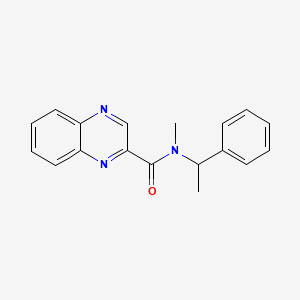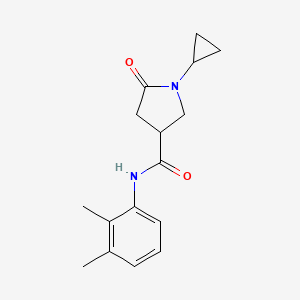![molecular formula C15H18N4O B7515301 N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Mecanismo De Acción
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide selectively targets mutated EGFR by irreversibly binding to the ATP-binding site of the receptor. This results in the inhibition of downstream signaling pathways, leading to cell cycle arrest and apoptosis. The specificity of N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide for mutated EGFR makes it a promising treatment option for NSCLC patients with EGFR mutations.
Biochemical and Physiological Effects:
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide has been shown to have a favorable safety profile in clinical trials. It has a low incidence of adverse events, with the most common being diarrhea, rash, and nausea. N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide has also demonstrated a long half-life and good oral bioavailability, making it an attractive treatment option for NSCLC patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide in lab experiments include its high potency and selectivity for mutated EGFR, as well as its favorable safety profile. However, the limitations of using N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide. One potential direction is the investigation of combination therapies with other targeted agents, such as immune checkpoint inhibitors or other TKIs. Another potential direction is the development of biomarkers to identify patients who are most likely to benefit from N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide treatment. Finally, the continued optimization of the synthesis method of N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide may lead to the development of more cost-effective and scalable production methods.
Métodos De Síntesis
The synthesis of N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide involves the reaction of 1-(4-(1,2,4-triazol-1-yl)phenyl)ethanone with N-methylcyclopropanecarboxamide in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the final product. The synthesis of N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide has been extensively studied and optimized to produce a high yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown potent and selective inhibition of mutated EGFR, which is commonly found in NSCLC patients. N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide has also demonstrated efficacy in overcoming resistance to first-generation EGFR TKIs, such as gefitinib and erlotinib.
Propiedades
IUPAC Name |
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11(18(2)15(20)13-3-4-13)12-5-7-14(8-6-12)19-10-16-9-17-19/h5-11,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESVESVURCAEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)N(C)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)


![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)





![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)